5-(4-Piperidinylmethyl)-2(1H)-pyridinone dihydrochloride
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Overview
Description
5-(4-Piperidinylmethyl)-2(1H)-pyridinone dihydrochloride is a chemical compound that features a piperidine ring attached to a pyridinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Piperidinylmethyl)-2(1H)-pyridinone dihydrochloride typically involves the reaction of 4-piperidinemethanol with 2-pyridinone under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the dihydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
5-(4-Piperidinylmethyl)-2(1H)-pyridinone dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(4-Piperidinylmethyl)-2(1H)-pyridinone dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Piperidinylmethyl)-2(1H)-pyridinone dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-4-(4-piperidinyl)pyrimidine dihydrochloride
- 1-(4-piperidinylmethyl)-1H-indole
Comparison
Compared to similar compounds, 5-(4-Piperidinylmethyl)-2(1H)-pyridinone dihydrochloride is unique due to its specific structure and the presence of both piperidine and pyridinone moieties. This unique structure may confer distinct biological activities and chemical properties, making it valuable for various research and industrial applications.
Biological Activity
5-(4-Piperidinylmethyl)-2(1H)-pyridinone dihydrochloride, often abbreviated as 5-(4-Pip-Me)-2-Pyridinone diHCl, is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings from various studies.
Chemical Structure and Properties
The compound features a pyridinone core with a piperidinylmethyl substituent and is characterized by the presence of two hydrochloride salts. The structural formula can be represented as follows:
This configuration suggests potential interactions with biological targets, particularly enzymes and receptors.
Research indicates that 5-(4-Pip-Me)-2-Pyridinone diHCl may interact with specific molecular targets, modulating their activity. The compound has been studied for its ability to inhibit certain enzymes and bind to various receptors, which could lead to diverse biological effects. The exact pathways involved are still under investigation but may include:
- Enzyme inhibition : Potentially affecting metabolic pathways.
- Receptor binding : Modulating neurotransmitter systems.
Antimicrobial Activity
Initial studies suggest that derivatives of pyridinones, including 5-(4-Pip-Me)-2-Pyridinone diHCl, exhibit antimicrobial properties. A study on related compounds showed promising results against various bacterial strains, indicating that similar mechanisms may apply to this compound .
Pathogen | MIC (µg/mL) |
---|---|
E. coli | >256 |
K. pneumoniae | >256 |
A. baumannii | Limited activity |
Antitumor Activity
The compound's potential antitumor effects have been highlighted in studies focusing on its ability to inhibit growth in human tumor xenografts. Similar compounds have shown significant inhibition of tumor growth through modulation of key signaling pathways such as the PI3K−PKB−mTOR pathway .
Neuropharmacological Effects
Given its structural similarity to known neuroactive compounds, there is potential for 5-(4-Pip-Me)-2-Pyridinone diHCl to influence central nervous system pathways. Compounds with similar piperidine structures have been shown to penetrate the blood-brain barrier and exhibit NMDA receptor antagonism .
Case Studies and Research Findings
- Study on Enzyme Inhibition :
- Antitumor Efficacy :
- Neuroactive Properties :
Properties
IUPAC Name |
5-(piperidin-4-ylmethyl)-1H-pyridin-2-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.2ClH/c14-11-2-1-10(8-13-11)7-9-3-5-12-6-4-9;;/h1-2,8-9,12H,3-7H2,(H,13,14);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXBHOXUNTYSMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CNC(=O)C=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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